Diethyl 4-chlorobenzylphosphonate

Catalog No.
S1892835
CAS No.
39225-17-7
M.F
C11H16ClO3P
M. Wt
262.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4-chlorobenzylphosphonate

CAS Number

39225-17-7

Product Name

Diethyl 4-chlorobenzylphosphonate

IUPAC Name

1-chloro-4-(diethoxyphosphorylmethyl)benzene

Molecular Formula

C11H16ClO3P

Molecular Weight

262.67 g/mol

InChI

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

BVQPVBZRJSFOEZ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC

Diethyl 4-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆ClO₃P and a CAS number of 39225-17-7. This compound features a chlorobenzyl group attached to a diethyl phosphonate moiety, making it structurally significant in various chemical applications. The presence of the chlorine atom enhances its reactivity, particularly in substitution reactions, while the phosphonate group contributes to its biological activity and potential as a pharmaceutical agent .

Typical of phosphonate esters:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives. For example, reaction with amines can yield phosphonamidates.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, diethyl 4-chlorobenzylphosphonate can hydrolyze to form 4-chlorobenzylphosphonic acid and ethanol.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups at the benzyl position .

Research indicates that diethyl 4-chlorobenzylphosphonate exhibits notable biological activities, particularly as an antimicrobial agent. Studies have shown that derivatives of diethyl benzylphosphonates possess cytotoxic effects against various bacterial strains, including Escherichia coli. The substituents on the phenyl ring significantly influence these activities; for instance, the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency .

The synthesis of diethyl 4-chlorobenzylphosphonate typically involves:

  • Phosphorylation Reaction: A common method involves reacting 4-chlorobenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. This reaction leads to the formation of the desired phosphonate ester.
  • Palladium-Catalyzed Coupling: More advanced synthetic routes may utilize palladium-catalyzed cross-coupling techniques to attach various substituents to the benzyl group, enhancing its chemical diversity .

Diethyl 4-chlorobenzylphosphonate finds applications in:

  • Pharmaceutical Chemistry: It serves as a precursor for synthesizing biologically active compounds, including potential antimicrobial agents.
  • Agricultural Chemistry: Its derivatives may be explored for use as pesticides or herbicides due to their biological activity.
  • Chemical Synthesis: As a versatile building block in organic synthesis, it facilitates the introduction of phosphorus-containing functionalities into organic molecules .

Interaction studies have shown that diethyl 4-chlorobenzylphosphonate interacts effectively with various biological targets. Its derivatives have been evaluated for their inhibitory effects on bacterial growth, demonstrating different minimal inhibitory concentrations based on structural variations. These studies are crucial for understanding how modifications to the compound's structure can enhance or diminish its biological efficacy .

Diethyl 4-chlorobenzylphosphonate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Attributes
Diethyl benzylphosphonateBenzyl group without chlorineLower cytotoxicity compared to chlorinated variants
Diethyl 4-methylbenzylphosphonateMethyl substitution instead of chlorineExhibits different biological activity profiles
Diethyl 4-fluorobenzylphosphonateFluorine substitutionGenerally more stable than chlorinated analogs
Diethyl phenylphosphonateSimple phenyl groupLacks halogen substitution; different reactivity

Diethyl 4-chlorobenzylphosphonate's unique chlorine substituent enhances its reactivity and biological activity compared to its analogs, making it a valuable compound in medicinal chemistry and synthetic applications.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39225-17-7

Wikipedia

Diethyl 4-chlorobenzylphosphonate

Dates

Modify: 2023-08-16

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